![molecular formula C12H22N2O6 B13577240 2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is a compound with the molecular formula C12H21NO7. It is known for its use in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production .
化学反应分析
Types of Reactions
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound itself is stable under oxidative and reductive conditions, but the Boc group can be sensitive to strong oxidizing agents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP in acetonitrile.
Major Products Formed
The major product formed from the deprotection of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is the free amine, which can then undergo further chemical transformations .
科学研究应用
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid involves the protection of amino groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable intermediate. Deprotection occurs through protonation of the carbonyl oxygen, leading to the elimination of the tert-butyl group and formation of the free amine .
相似化合物的比较
Similar Compounds
Uniqueness
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is unique due to its stability and ease of deprotection under mild conditions. The tert-butoxycarbonyl group provides a balance between stability and reactivity, making it a preferred choice for protecting amino groups in various chemical processes .
属性
分子式 |
C12H22N2O6 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
2,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-11(2,3)19-9(17)13-7(8(15)16)14-10(18)20-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,18)(H,15,16) |
InChI 键 |
MZXVITVTMTVTTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate](/img/structure/B13577170.png)
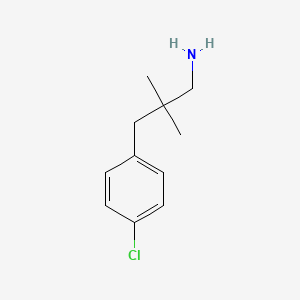
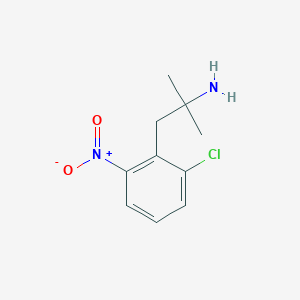

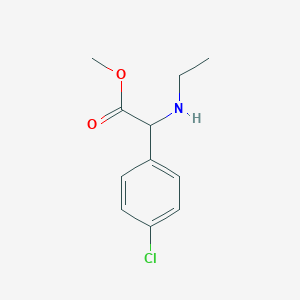
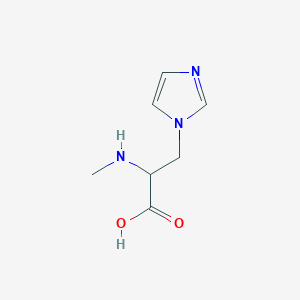
![2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13577220.png)
![Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13577225.png)
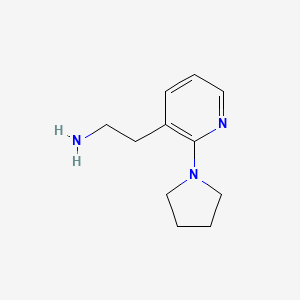

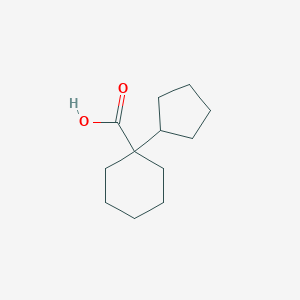
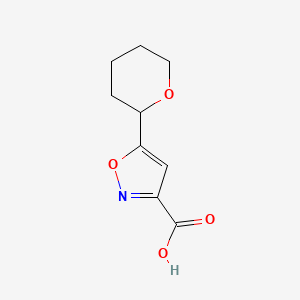
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
